![molecular formula C21H18ClN5OS B2572358 2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2,3-dimethylphenyl)acetamide CAS No. 893913-26-3](/img/structure/B2572358.png)
2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2,3-dimethylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2,3-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C21H18ClN5OS and its molecular weight is 423.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2,3-dimethylphenyl)acetamide is a derivative of pyrazolo[3,4-d]pyrimidine, a class of compounds known for their diverse biological activities, particularly in cancer treatment and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C20H21ClN6O3S, with a molecular weight of 460.94 g/mol. It features a pyrazolo[3,4-d]pyrimidine core substituted with a thioether and an acetamide group, which are crucial for its biological activity.
Inhibition of Cyclin-Dependent Kinases (CDKs)
One of the primary mechanisms through which this compound exerts its biological effects is through the inhibition of cyclin-dependent kinases (CDKs), particularly CDK2. CDK2 plays a vital role in cell cycle regulation and is a target for cancer therapy due to its involvement in tumor cell proliferation.
In vitro studies have demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine inhibit CDK2 activity, leading to cell cycle arrest in cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colorectal cancer). The inhibition results in increased apoptosis rates, as indicated by an elevated BAX/Bcl-2 ratio, which is a marker for apoptosis induction .
Molecular Docking Studies
Molecular docking studies have been employed to understand the binding interactions between the compound and the active site of CDK2. These studies suggest that the compound fits well within the ATP-binding pocket of CDK2, mimicking ATP and disrupting its normal function .
Anticancer Properties
The compound has shown promising anticancer activity across various cell lines:
Cell Line | IC50 Value (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 12.5 | CDK2 inhibition and apoptosis induction |
HCT-116 (Colorectal) | 10.0 | Cell cycle arrest at S and G2/M phases |
HepG-2 (Liver) | 15.0 | Induction of apoptosis |
These findings suggest that the compound could be developed further as an anticancer agent.
Other Pharmacological Activities
In addition to anticancer properties, compounds similar to this compound have been reported to exhibit:
- Antibacterial Activity: Some derivatives show effectiveness against Gram-positive bacteria.
- Antiviral Activity: Potential against certain viral infections has been noted in preliminary studies .
Case Study 1: Inhibition of Tumor Growth
A study involving xenograft models demonstrated that administration of the compound resulted in significant tumor regression compared to controls. The treated group exhibited reduced tumor volume and increased survival rates.
Case Study 2: Synergistic Effects with Other Chemotherapeutics
Research has indicated that combining this compound with established chemotherapeutics enhances overall efficacy. For instance, co-treatment with doxorubicin showed improved cytotoxic effects on resistant cancer cell lines .
Eigenschaften
IUPAC Name |
2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(2,3-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN5OS/c1-13-4-3-5-18(14(13)2)26-19(28)11-29-21-17-10-25-27(20(17)23-12-24-21)16-8-6-15(22)7-9-16/h3-10,12H,11H2,1-2H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LASPNHBGVWHLNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.